molecular formula C7H6F2O B1304721 2,6-Difluoro-3-methylphenol CAS No. 261763-46-6

2,6-Difluoro-3-methylphenol

Cat. No. B1304721
M. Wt: 144.12 g/mol
InChI Key: YKCLAAQQWYPEDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated phenols can be complex due to the reactivity of the fluorine atoms. A method for synthesizing 2,6-bis(trifluoroacetyl)phenols has been developed, which involves a dibromination-double dehydrobromination sequence starting from cyclohexanones . This method could potentially be adapted for the synthesis of 2,6-difluoro-3-methylphenol by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of fluorinated phenols can be determined using various spectroscopic techniques and computational methods. For instance, the structure of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed using IR, UV-vis spectroscopy, and X-ray single-crystal determination, and compared with computational models . Similarly, the structure of 2,6-difluorophenol was determined by electron diffraction in the gas phase, indicating possible weak intramolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including click reactions to form triazole rings . The reactivity of these compounds can be influenced by the presence of fluorine atoms, which can affect the electron density and stability of intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to unique properties such as increased acidity of the phenol group and altered electronic and steric effects. For example, the radical scavenging activities of a dibromo-methoxy phenol derivative were assessed, showing significant antioxidant properties . The molecular geometry and vibrational frequencies of these compounds can be calculated using computational methods, providing insights into their physical properties .

Scientific Research Applications

Antioxidant Activity and Radical Behavior

2,6-Difluoro-3-methylphenol derivatives have been studied for their antioxidant activity. Notably, certain bisphenol compounds, similar in structure to 2,6-Difluoro-3-methylphenol, demonstrate remarkable antioxidant properties. These properties are attributed to factors such as reduced steric crowding around the hydroxyl group and the stabilization of the aroxyl radical through intramolecular hydrogen bonding. Such characteristics make these compounds potent antioxidants, which could be crucial in protecting organic substances from oxidative degradation (Amorati, 2003).

Synthesis of Fluorinated Organic Compounds

2,6-Difluoro-3-methylphenol derivatives are used in the synthesis of various fluorinated organic compounds. For instance, β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives are synthesized using a substrate that shares structural similarities with 2,6-Difluoro-3-methylphenol. This process involves chemo- and diastereoselective additions and is crucial in fluorous synthesis, highlighting the compound's role in developing molecules with potential applications in medicinal chemistry and material sciences (Fustero, 2008).

Applications in Polymer Chemistry

Compounds structurally related to 2,6-Difluoro-3-methylphenol are used in the synthesis of novel copolymers. These copolymers exhibit unique properties such as high glass transition temperatures, indicating a decrease in chain mobility due to the presence of the trisubstituted ethylene monomer unit. The study of these copolymers contributes to the development of new materials with improved thermal stability and potential applications in various industrial sectors (Kharas, 2000).

Insights into Molecular Structure

The molecular structure of compounds similar to 2,6-Difluoro-3-methylphenol has been analyzed to understand the interactions and properties better. For instance, studies on 2-fluorophenol and 2,6-difluorophenol using gas-phase electron diffraction reveal insights into the potential formation of weak intramolecular hydrogen bonds, which could significantly impact the compound's reactivity and stability (Vajda, 1993).

Safety And Hazards

This compound is classified as acutely toxic if ingested and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-difluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCLAAQQWYPEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378915
Record name 2,6-difluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylphenol

CAS RN

261763-46-6
Record name 2,6-Difluoro-3-methylphenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-46-6
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